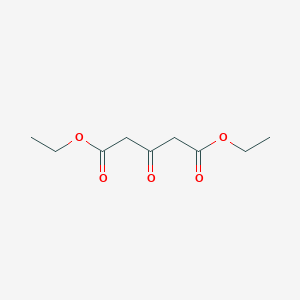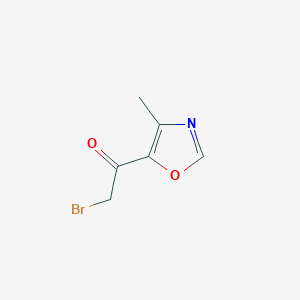
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone, also known as BMK oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes. In
Mechanism Of Action
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime exerts its biochemical and physiological effects by inhibiting the activity of various enzymes. The mechanism of action of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime involves the formation of a covalent bond between the oxime group of the compound and the active site of the enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, which results in the disruption of the biological process that the enzyme is involved in.
Biochemical And Physiological Effects
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in neurotransmitter metabolism. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can result in the enhancement of cognitive function and memory. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has also been found to exhibit antioxidant activity, which makes it a potential candidate for developing drugs for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in experiments. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying different biological processes. However, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has some limitations for lab experiments. This compound is highly reactive and can form covalent bonds with other molecules, which can lead to non-specific inhibition of enzymes. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several potential future directions for scientific research. This compound can be further developed as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using a simple one-pot reaction method and has been found to exhibit various biochemical and physiological effects. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be used as a tool for studying different biological processes and has potential applications in drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Synthesis Methods
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be synthesized using a simple one-pot reaction method. The synthesis involves the reaction of 2-bromoacetophenone with 4-methyl-1,3-oxazole-5-carboxylic acid in the presence of a base and a reducing agent. The reaction proceeds smoothly to give 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime as a white solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition activity makes 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime a promising candidate for developing drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
113732-98-2 |
|---|---|
Product Name |
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
Molecular Formula |
C6H6BrNO2 |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
InChI Key |
IDUOJJOHBVBLAL-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C(=O)CBr |
Canonical SMILES |
CC1=C(OC=N1)C(=O)CBr |
synonyms |
Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
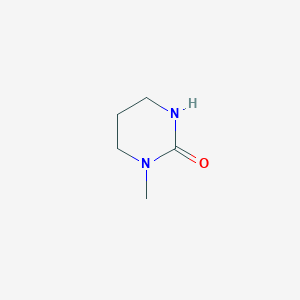
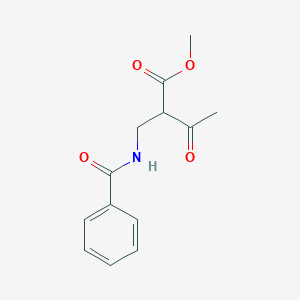
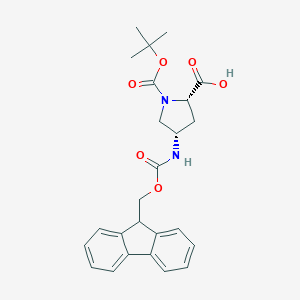
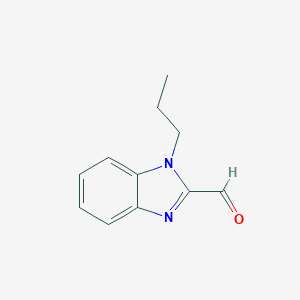
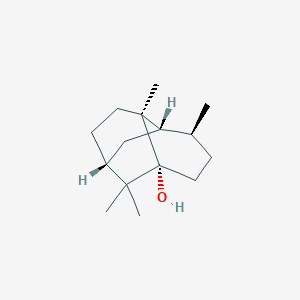
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
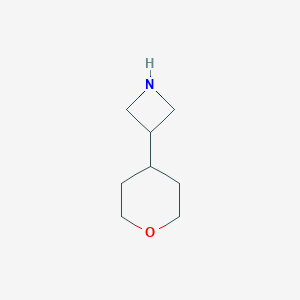
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
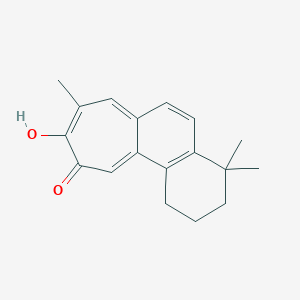
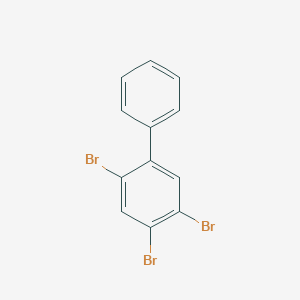
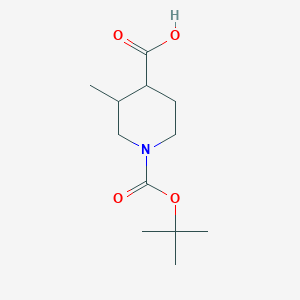
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
